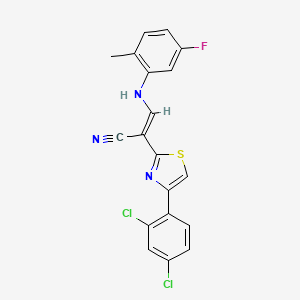

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile

Description

Properties

IUPAC Name |

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-fluoro-2-methylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2FN3S/c1-11-2-4-14(22)7-17(11)24-9-12(8-23)19-25-18(10-26-19)15-5-3-13(20)6-16(15)21/h2-7,9-10,24H,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKJCXXUXANTFQ-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current knowledge on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C23H13Cl4N3O2S

- Molecular Weight : 537.2 g/mol

- InChIKey : LMJILTLFAXYDDC-IPBVOBEMSA-N

The structure includes a thiazole moiety, which is known for its diverse biological activities, and a dichlorophenyl group that enhances its pharmacological properties.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The presence of the thiazole ring in the compound is crucial for its cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structures demonstrate IC50 values in the low micromolar range (1.61 ± 1.92 µg/mL for some thiazole derivatives) against cancer cells such as Jurkat and A-431 .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 |

| Compound 10 | A-431 | 1.98 ± 1.22 |

| Compound 13 | U251 | <10 |

The mechanism of action appears to involve the induction of apoptosis through interactions with Bcl-2 proteins, indicating a potential pathway for therapeutic intervention .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Similar thiazole derivatives have shown activity comparable to standard antibiotics like norfloxacin against various bacterial strains . The presence of electron-withdrawing groups, such as chlorine, enhances the antimicrobial efficacy.

Table 2: Antimicrobial Activity of Related Thiazole Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12 µg/mL |

| Compound B | Escherichia coli | 15 µg/mL |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole ring and substituents on the phenyl groups significantly impact biological activity. For instance:

- The introduction of fluorine or chlorine atoms enhances cytotoxicity.

- Electron-donating groups at specific positions increase interaction with target proteins.

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated a series of thiazole derivatives including our compound against glioblastoma and melanoma cell lines, revealing that compounds with similar structural features exhibited potent anticancer activity, suggesting a common mechanism involving apoptosis induction .

- Case Study on Antimicrobial Properties : Another study focused on thiazole derivatives' antibacterial effects against resistant strains of bacteria, demonstrating that compounds with halogen substitutions showed significant growth inhibition, supporting their potential as new antibacterial agents .

Scientific Research Applications

Overview

Thiazole derivatives are widely recognized for their anticancer properties. Research indicates that compounds incorporating thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

- Evren et al. (2019) synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and evaluated their anticancer activity against NIH/3T3 and A549 cell lines. The most effective compound demonstrated an IC50 of 23.30 ± 0.35 mM, indicating moderate anti-proliferative action .

- Sayed et al. (2020) developed a series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues, which showed remarkable effectiveness against HCT-116, HepG2, and HT-29 cancer cell lines compared to standard drugs like harmine and cisplatin .

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 19 | NIH/3T3 | 23.30 ± 0.35 | |

| Compound 22 | HT29 | 2.01 | |

| Compound 25a | HCT-116 | Not specified |

Overview

Recent studies have explored the potential of thiazole derivatives in combating viral infections, particularly SARS-CoV-2.

Case Study

Research on Molecular Docking : A study focused on a related thiazole compound demonstrated binding affinities of -9.3 kcal/mol and -8.8 kcal/mol for SARS-CoV-2 proteins 3TNT and 6LU7, respectively. These results suggest that thiazole derivatives could serve as potential antiviral agents .

Overview

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives in therapeutic applications.

Findings

- Substituent Effects : The presence of electron-withdrawing groups like chlorine significantly enhances the anticancer activity of thiazole compounds .

- Ring Systems : The incorporation of additional aromatic or heteroaromatic rings often increases biological activity, as seen in various synthesized derivatives tested against multiple cancer cell lines .

Comparison with Similar Compounds

Key Observations :

- Halogen Positioning : The 2,4-dichlorophenyl group in the target compound may enhance π-π stacking compared to analogs with single chlorine substitution (e.g., 4-chlorophenyl in ). This substitution pattern is linked to improved binding in kinase inhibitors .

- Planarity and Conformation : The E-configuration and planar acrylonitrile-thiazole core are conserved across analogs, but deviations arise in substituent orientations. For instance, fluorophenyl groups in isostructural compounds adopt perpendicular orientations relative to the thiazole plane, affecting crystal packing and solubility.

Physicochemical and Crystallographic Comparisons

Crystallographic Data

- Isostructurality : Compounds 4 and 5 (from ) demonstrate isostructurality despite differing halogen substituents (Cl vs. F). Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The target compound likely shares similar packing due to its analogous thiazole-acrylonitrile framework .

- Hydrogen Bonding : Analogous compounds (e.g., ) exhibit intramolecular N–H⋯O hydrogen bonds, forming six-membered rings. The target compound’s 5-fluoro-2-methylphenyl group may disrupt such interactions, altering solubility and stability .

Bioactivity Trends

- Anticancer Potential: Thiazole-acrylonitrile derivatives with dichlorophenyl groups (e.g., ) show moderate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 10–50 μM), attributed to kinase inhibition . The fluorine and methyl groups in the target compound may enhance selectivity for tyrosine kinase receptors .

- Antimicrobial Activity : Sulfonyl-containing analogs (e.g., ) exhibit antimalarial activity (IC₅₀: 1–5 μM), but the target compound’s lack of a sulfonyl group likely reduces this effect .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Reaction Optimization : Use controlled copolymerization techniques (e.g., adjusting monomer ratios or initiator concentrations) to stabilize intermediates, as demonstrated in thiazole-acetonitrile syntheses .

- Catalyst Selection : Employ palladium or copper catalysts for cross-coupling reactions involving dichlorophenyl or fluorophenyl groups, which enhance regioselectivity .

- Purification : Utilize column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization from ethanol to isolate high-purity crystals, as validated in analogous thiazole derivatives .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Assign peaks using , , and -NMR to confirm regiochemistry and substituent positions. For example, fluorine signals at ~-115 ppm (CF) and aromatic protons at 6.8–7.5 ppm are diagnostic .

- X-ray Crystallography : Resolve the (E)-configuration of the acrylonitrile group and thiazole ring planarity, as shown in structurally related compounds (mean C–C bond deviation: 0.008 Å; R-factor: 0.068) .

- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS-ESI) with expected m/z values for [M+H] or [M+Na] adducts .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) to address variability in IC values. Compare results with structurally similar thiazolidinone derivatives .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain divergent activity in cell-based vs. in vivo models .

- Structural Analog Analysis : Test analogs (e.g., replacing 2,4-dichlorophenyl with 4-fluorophenyl) to isolate substituent-specific effects, as done in related SAR studies .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Model the compound’s binding to kinases or GPCRs using AutoDock Vina. Focus on hydrophobic interactions with dichlorophenyl and hydrogen bonding with the acrylonitrile group .

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability in binding pockets, particularly for thiazole ring flexibility .

- QSAR Modeling : Develop models using descriptors like LogP, polar surface area, and H-bond acceptors/donors to correlate structural features with activity .

Advanced: How can researchers design analogs to improve pharmacological properties (e.g., solubility, bioavailability)?

Methodological Answer:

- Bioisosteric Replacement : Substitute the acrylonitrile group with a carboxylic acid or ester to enhance solubility, as seen in thiazole-based prodrugs .

- Peripheral Modifications : Introduce polar groups (e.g., -SONH) at the 5-fluoro-2-methylphenyl moiety to reduce LogP without compromising target affinity .

- Prodrug Strategies : Conjugate with PEG or cyclodextrin to improve aqueous stability, inspired by thiazolidinone delivery systems .

Basic: What are the critical steps for ensuring reproducibility in synthesizing this compound?

Methodological Answer:

- Stoichiometric Precision : Maintain exact molar ratios (e.g., 1:1 for thiazole and aniline precursors) to avoid side products like dimerized intermediates .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the acrylonitrile group .

- Quality Control : Validate intermediates via TLC and -NMR at each step, as outlined in thiazole synthesis protocols .

Advanced: How can crystallographic data inform the design of enantiomerically pure derivatives?

Methodological Answer:

- Chiral Resolution : Use X-ray data to identify chiral centers (e.g., thiazole substituents) and apply chiral HPLC (Chiralpak IA/IB columns) for separation .

- Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) to induce enantioselectivity in key cyclization steps, as demonstrated in thiazolidinone syntheses .

Basic: What analytical techniques are suitable for monitoring degradation under stress conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions. Analyze degradation products via HPLC-DAD/ESI-MS .

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR Knockout Models : Silence putative targets (e.g., kinases) in cell lines and assess activity loss .

- SPR Binding Assays : Measure real-time binding kinetics (K, k/k) using Biacore systems .

- Transcriptomics : Perform RNA-seq on treated cells to identify downstream pathways, as done for related thiazole derivatives .

Advanced: What strategies mitigate off-target effects in preclinical studies?

Methodological Answer:

- Selectivity Screening : Profile the compound against panels of related enzymes/receptors (e.g., Eurofins CEREP panel) .

- Proteome-Wide DARTS : Identify off-target binding proteins via Drug Affinity Responsive Target Stability assays .

- Dosage Optimization : Establish MTD (maximum tolerated dose) in rodent models using pharmacokinetic parameters (C, AUC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.